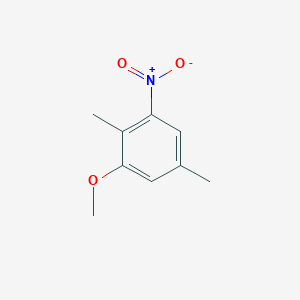

1-Methoxy-2,5-dimethyl-3-nitrobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRGXSPBQNIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609311 | |

| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52415-07-3 | |

| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 1 Methoxy 2,5 Dimethyl 3 Nitrobenzene Within Advanced Organic Chemistry Research

Historical Perspectives on Substituted Nitrobenzene (B124822) Derivatives

The journey of nitroaromatic compounds began in 1834 when Eilhardt Mitscherlich first synthesized nitrobenzene by treating benzene (B151609) with fuming nitric acid. This discovery marked a pivotal moment in organic chemistry, as the introduction of the nitro (–NO₂) group onto an aromatic ring opened up a new world of chemical transformations. The nitro group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring, making it a cornerstone of synthetic chemistry.

Historically, the primary utility of nitroaromatics was as precursors to anilines through reduction, a transformation that became fundamental to the burgeoning synthetic dye industry in the latter half of the 19th century. Over the decades, the role of substituted nitrobenzenes has expanded dramatically. They are now recognized as crucial intermediates in the production of pharmaceuticals, agrochemicals, explosives, and polymers. wikipedia.orgconcordia.ca The ability to introduce a nitrogen-containing functional group onto an aromatic ring via nitration, and then to chemically modify it, has rendered substituted nitrobenzenes indispensable tools for organic chemists.

Significance of 1-Methoxy-2,5-dimethyl-3-nitrobenzene as a Synthetic Target and Intermediate

While not as ubiquitously cited as some other nitroaromatic compounds, this compound (CAS No. 52415-07-3) serves as a valuable intermediate in specialized synthetic applications. Its significance lies in the specific arrangement of its substituents—a methoxy (B1213986) group, two methyl groups, and a nitro group—which offers precise control over subsequent chemical reactions.

The primary synthetic utility of this compound is derived from the reactivity of the nitro group. It can be readily reduced to form the corresponding aniline (B41778), 3-Methoxy-2,5-dimethylaniline. This resulting aromatic amine is a versatile precursor for the synthesis of more complex molecules, including various dyes and potentially biologically active heterocyclic compounds.

Furthermore, the compound itself is typically synthesized from related precursors, highlighting its place within a synthetic pathway. A common route involves the methylation of 2,5-Dimethyl-3-nitrophenol, using a methylating agent like dimethyl sulfate. Conversely, the methoxy group can be cleaved to regenerate a phenol (B47542), demonstrating its role as a potential protecting group or a point for further functionalization. The strategic placement of the methyl groups also influences the regioselectivity of further reactions on the aromatic ring.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 52415-07-3 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Synonyms | 3-Nitro-2,5-dimethylanisole, 2-Methoxy-6-nitro-p-xylene |

Methodological Approaches in Nitroaromatic Compound Research

The study of this compound and other nitroaromatic compounds relies on a well-established set of methodological approaches for their synthesis and characterization.

Synthesis: The foundational method for creating nitroaromatic compounds is electrophilic aromatic substitution, specifically nitration. The most common and historically significant method involves the use of a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The regiochemical outcome of the nitration of a substituted benzene, such as 2,5-dimethylanisole (B158103), is dictated by the directing effects of the existing substituents.

Characterization: Once synthesized, the precise structure and purity of nitroaromatic compounds are determined using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number and chemical environment of protons, with characteristic shifts for aromatic, methoxy, and methyl protons. ¹³C NMR reveals the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the most characteristic signals are the strong asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.

The combination of these methods allows for the unambiguous confirmation of the structure of synthesized nitroaromatic compounds, ensuring their suitability for subsequent use in multi-step organic synthesis.

Advanced Synthetic Methodologies for 1 Methoxy 2,5 Dimethyl 3 Nitrobenzene

Nitration Strategies for Anisole and Dimethylbenzene Precursors

The most direct route to 1-methoxy-2,5-dimethyl-3-nitrobenzene involves the electrophilic nitration of the precursor 2,5-dimethylanisole (B158103). nist.govsigmaaldrich.comnih.gov The methoxy (B1213986) group (-OCH₃) and the two methyl groups (-CH₃) are all ortho-, para-directing and activating substituents. Therefore, the challenge lies in directing the incoming nitro group (-NO₂) to the C-3 position, which is sterically hindered and electronically influenced by adjacent groups.

Conventional nitration using a mixture of concentrated nitric acid and sulfuric acid can lead to a mixture of isomers and potential side reactions due to the harsh acidic conditions. byjus.com The activating nature of the methoxy and methyl groups increases the risk of multiple nitrations. byjus.com Achieving regioselectivity for the desired 3-nitro isomer requires careful control of reaction conditions.

Research into the nitration of related compounds, such as o-xylene (B151617), shows that isomer distribution is sensitive to the reaction system. For instance, nitration of o-xylene with 100% nitric acid alone yields a nearly 1:1 ratio of 3-nitro-o-xylene and 4-nitro-o-xylene. tandfonline.com For the 2,5-dimethylanisole precursor, the directing power of the methoxy group would typically favor substitution at the C-4 and C-6 positions, while the methyl groups direct to the remaining open positions. To favor the C-3 position, steric hindrance and precise control of nitrating agent reactivity are paramount. One approach is the use of milder nitrating agents or reaction conditions that can exploit the subtle electronic differences between the available positions.

To improve yield and regioselectivity while employing milder conditions, various catalytic systems have been developed for aromatic nitration. These methods often avoid the use of large quantities of sulfuric acid, reducing hazardous waste. byjus.comgoogle.com

Another modern approach involves the use of metal nitrates activated by various reagents. A combination of bismuth subnitrate and thionyl chloride in dichloromethane (B109758) has been shown to be an efficient and selective method for nitrating a range of aromatic compounds, including anisole, to give mainly para-derivatives in high yields. nih.gov Solvent-free processes using aluminosilicate (B74896) catalysts treated with nitric acid and an acid anhydride (B1165640) have also been developed, offering high yields and good regioselectivity. google.com The application of such tailored catalytic systems to 2,5-dimethylanisole could provide a viable pathway to selectively synthesize the 3-nitro isomer.

Interactive Data Table: Catalytic Nitration of o-Xylene

| Catalyst System (15% wt.) | Total Yield (%) | 3-nitro-o-xylene (%) | 4-nitro-o-xylene (%) |

| None (HNO₃ alone) | 80 | 52 | 48 |

| MoO₃/SiO₂ | 98 | Low | High |

| WO₃/SiO₂ | <66 | High | Low |

| TiO₂/SiO₂ | >80 | - | - |

| V₂O₅/SiO₂ | >80 | - | - |

Data adapted from research on o-xylene nitration, demonstrating the influence of solid acid catalysts on yield and isomer distribution. tandfonline.com

Alkylation and Alkoxylation Routes for Aromatic Substitution

An alternative to direct nitration involves constructing the substituted benzene (B151609) ring through sequential alkylation and alkoxylation steps, followed by a final nitration. This approach can offer better control if the directing effects of the substituents are strategically managed at each stage.

The methoxy group can be introduced onto an aromatic ring through several methods. One common laboratory and industrial method is the Williamson ether synthesis, where a phenoxide (formed from a phenol) is reacted with a methylating agent like methyl iodide or dimethyl sulfate. In the context of synthesizing this compound, this would typically involve the methylation of 2,5-dimethyl-3-nitrophenol.

Another route is the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, a nitro-substituted aryl halide can react with sodium methoxide (B1231860) to replace the halide with a methoxy group. Oxidative nucleophilic substitution of hydrogen (ONSH) offers a more direct method for the alkoxylation of nitroarenes, though it may present challenges with regioselectivity. researchgate.net

The introduction of methyl groups onto a benzene ring is commonly achieved via Friedel-Crafts alkylation. libretexts.org This reaction uses an alkyl halide (e.g., methyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl₃). msu.edu When applying this method, the existing substituents on the ring dictate the position of the incoming methyl group.

A key challenge with Friedel-Crafts alkylation is that the introduction of an alkyl group activates the ring, making it more susceptible to further alkylation, which can lead to polysubstituted products. msu.edu Furthermore, carbocation rearrangements can occur with longer alkyl chains, though this is not an issue when introducing a methyl group. youtube.com For a precursor like nitroanisole, the nitro group is a strong deactivator and meta-director, while the methoxy group is a strong activator and ortho-, para-director. The outcome of Friedel-Crafts alkylation on such a substrate would depend heavily on the reaction conditions, with the powerful deactivating effect of the nitro group generally inhibiting the reaction. msu.edustackexchange.com

Multi-step Reaction Sequences for Positional Isomer Control

The synthesis of a specific polysubstituted aromatic isomer like this compound often necessitates a multi-step approach where the order of reactions is critical. lumenlearning.com The choice of sequence is determined by the directing effects of the substituents introduced at each stage.

A plausible and highly controlled synthetic route would begin with a precursor where the relative positions of some groups are already fixed.

Proposed Synthetic Pathway:

Start with 2,5-dimethylphenol (B165462): This commercially available starting material fixes the 1,2,5-substitution pattern of the methyl and hydroxyl groups.

O-methylation (Alkoxylation): The hydroxyl group of 2,5-dimethylphenol is converted to a methoxy group using a methylating agent (e.g., dimethyl sulfate) and a base. This reaction is highly selective for the oxygen atom and produces 2,5-dimethylanisole. This step ensures the methoxy group is correctly placed relative to the methyl groups.

Regioselective Nitration: The resulting 2,5-dimethylanisole is then nitrated. The methoxy group at C-1 and the methyl group at C-2 direct towards the C-3, C-4, and C-6 positions. The methyl group at C-5 directs towards the C-4 and C-6 positions. The C-3 position is sterically hindered by the adjacent C-2 methyl group. However, by using carefully selected catalytic methods or controlling reaction conditions (e.g., temperature, concentration, nitrating agent), it is possible to favor substitution at this less accessible but electronically activated position to yield the final product, this compound. tandfonline.com

This strategic sequence is superior to alternatives, such as attempting to perform Friedel-Crafts alkylation on nitroanisole, because it avoids reactions on strongly deactivated rings and establishes the key relative stereochemistry of the methyl and methoxy groups early in the synthesis. stackexchange.comlumenlearning.com

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitroaromatic compounds to develop more environmentally benign and sustainable processes. nih.govfrontiersin.org This involves the use of alternative reagents, catalysts, and reaction conditions that minimize waste, reduce energy consumption, and avoid the use of hazardous substances. gordon.edu

One of the key areas of focus in greening the synthesis of this compound is the replacement of the conventional nitric acid/sulfuric acid mixture. This traditional method generates significant amounts of acidic waste. orgchemres.org Alternative nitrating systems, such as metal nitrates supported on solid carriers like clay (Claycop), have been explored as greener options. organic-chemistry.org The use of solid acid catalysts is another promising approach. Catalysts like zeolites (H-Beta, H-ZSM-5), sulfated zirconia, and supported heteropolyacids can facilitate the nitration reaction with improved selectivity and allow for easier separation and recycling of the catalyst. ignited.inignited.inresearchgate.netresearchgate.netresearchgate.net These solid acids can enhance the para-selectivity in nitration reactions due to their specific pore structures. ignited.in

The use of alternative and greener solvents is another important aspect of green chemistry. Ionic liquids, for example, have been investigated as recyclable solvents for electrophilic nitration, offering advantages in terms of product isolation and solvent recovery. nih.govresearchgate.net Solvent-free reaction conditions are also being explored to reduce the environmental impact of organic solvents. tandfonline.com

Below are interactive data tables summarizing the application of green chemistry principles to aromatic nitration, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Nitrating Agents for Aromatic Compounds

| Nitrating Agent | Substrate (Analogous to 2,5-dimethylanisole) | Catalyst/Conditions | Key Advantages |

| HNO₃/H₂SO₄ | Anisole | Conventional | High reactivity |

| Metal Nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂) | Phenolic Compounds | Solid support (e.g., clay) or catalyst-free | Milder conditions, improved selectivity |

| N₂O₅ | Aromatic Compounds | - | High reactivity, clean |

| Nitronium Salts (e.g., NO₂BF₄) | 2,6-dimethylanisole | Organic solvent | Controlled nitration |

Table 2: Green Solvents and Catalysts in Aromatic Nitration

| Green Approach | Example | Application in Nitration | Benefits |

| Solid Acid Catalysts | Zeolites (H-Beta, H-ZSM-5) | Nitration of Toluene | Recyclable, enhanced para-selectivity |

| Sulfated Zirconia | Nitration of various aromatics | High activity and selectivity | |

| Ionic Liquids | 1-ethyl-3-methylimidazolium salts | Nitration of various aromatics | Recyclable solvent, easier product isolation |

| Alternative Solvents | Water | Co-acid free nitration of aromatics | Environmentally benign, reduced waste |

| Energy Sources | Ultrasound Irradiation | Nitration of phenols | Faster reaction rates, improved yields |

| Microwave Irradiation | Nitration of phenolic compounds | Rapid heating, shorter reaction times |

Reactivity and Mechanistic Investigations of 1 Methoxy 2,5 Dimethyl 3 Nitrobenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution on 1-Methoxy-2,5-dimethyl-3-nitrobenzene are dictated by the cumulative activating and directing effects of the attached groups.

Substituents on a benzene ring can be broadly classified as either activating or deactivating towards electrophilic attack. minia.edu.eg Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. egyankosh.ac.in

The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are both classified as activating groups. askfilo.com

Methoxy Group (-OCH3): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated to the benzene ring through resonance. This effect significantly increases the electron density of the ring, particularly at the ortho and para positions. libretexts.org This makes the aromatic ring much more nucleophilic and thus more reactive towards electrophiles. The methoxy group is considered a strong activating group. minia.edu.eg

Methyl Groups (-CH3): Alkyl groups, such as methyl, are weakly activating. They donate electron density to the ring primarily through a positive inductive (+I) effect, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process. egyankosh.ac.inscribd.com

Both methoxy and methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgchemguide.co.uk In this compound, these three activating groups collectively enhance the ring's reactivity towards electrophiles.

In contrast to the activating groups, the nitro (-NO2) group is a strong deactivating group. egyankosh.ac.inlibretexts.org Its electron-withdrawing nature is due to both a strong inductive effect and a resonance effect, which pull electron density away from the benzene ring. askfilo.comquora.com This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles, with reactions often requiring harsher conditions. libretexts.org

The nitro group is a meta-director. chemguide.co.uklibretexts.org By withdrawing electron density, it destabilizes the positive charge of the arenium ion intermediate. This destabilization is most pronounced when the electrophile attacks the ortho and para positions, as resonance structures place the positive charge directly adjacent to the positively charged nitrogen of the nitro group. quora.comlibretexts.org Consequently, electrophilic attack is preferentially directed to the meta position, which is the "least deactivated" site.

In the case of this compound, the final position of substitution is determined by the competition between these directing effects. Generally, the directing effects of powerful activating groups, like the methoxy group, dominate over the directing effects of deactivating groups. jove.com The positions most activated for electrophilic attack are C4 and C6, as they are ortho or para to the activating substituents and meta to the deactivating nitro group.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -OCH3 | 1 | +Resonance, -Inductive | Strongly Activating | Ortho, Para (positions 2, 4, 6) |

| -CH3 | 2 | +Inductive | Weakly Activating | Ortho, Para (positions 1, 3, 6) |

| -NO2 | 3 | -Resonance, -Inductive | Strongly Deactivating | Meta (positions 1, 5) |

| -CH3 | 5 | +Inductive | Weakly Activating | Ortho, Para (positions 2, 4, 6) |

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aromatic rings, particularly when they are rendered electron-deficient by the presence of strong electron-withdrawing groups. studyrocket.co.uklibretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to be favorable, two conditions are generally required:

The presence of a good leaving group (typically a halide).

The presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In this compound, the nitro group at C3 strongly withdraws electron density from the ring, making it theoretically more susceptible to nucleophilic attack than benzene itself. However, the molecule lacks a conventional leaving group like a halogen at a position activated by the nitro group (i.e., ortho or para to it). The substituents at the ortho positions (C2 and C4) and the para position (C6) are methyl and methoxy groups, which are not effective leaving groups under typical SNAr conditions. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution via the standard SNAr mechanism.

Reduction Chemistry of the Nitro Group

The reduction of aromatic nitro compounds is a synthetically important reaction, most commonly used to prepare primary aromatic amines. wikipedia.org The nitro group in this compound can be reduced to various oxidation states, depending on the reagents and reaction conditions employed.

The complete reduction of the nitro group (-NO2) yields the corresponding amino group (-NH2). This transformation converts this compound into 3-Amino-1-methoxy-2,5-dimethylbenzene. A variety of reducing systems can accomplish this, with common methods including:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel under a hydrogen atmosphere. wikipedia.orgorganic-chemistry.org

Metal-Acid Systems: The reduction using a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective laboratory method. wikipedia.org

Sulfide Reagents: Reagents like sodium sulfide (Na2S), ammonium sulfide ((NH4)2S), or sodium hydrosulfite (Na2S2O4) can be used, sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.orgstackexchange.com

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| H2, Pd/C | 3-Amino-1-methoxy-2,5-dimethylbenzene | Pressurized H2, alcohol solvent |

| Fe, HCl | 3-Amino-1-methoxy-2,5-dimethylbenzene | Aqueous or alcoholic solution, heat |

| Sn, HCl | 3-Amino-1-methoxy-2,5-dimethylbenzene | Concentrated HCl, often requires cooling initially |

| Na2S2O4 | 3-Amino-1-methoxy-2,5-dimethylbenzene | Aqueous solution, often with a base |

By carefully selecting the reducing agent and controlling the reaction conditions, the reduction of the nitro group can be halted at intermediate stages to yield different functional groups.

Hydroxylamines: Partial reduction can yield N-hydroxylamino derivatives. For instance, the use of zinc dust with an aqueous solution of ammonium chloride (NH4Cl) is a common method for converting nitroarenes to N-arylhydroxylamines. wikipedia.org In this case, this compound would be converted to N-(3-Methoxy-2,5-dimethylphenyl)hydroxylamine.

Nitroso Compounds: Nitroso compounds are intermediates in the reduction of nitro to amino groups. While they are often transient, they can sometimes be isolated under specific conditions. mdpi.com

These partial reduction products are reactive intermediates themselves. Phenylhydroxylamines, for example, can undergo rearrangement reactions in the presence of strong acids (the Bamberger rearrangement) or can be oxidized back to nitroso compounds.

Oxidation Reactions and Their Mechanistic Implications

Currently, there is a lack of specific studies in the scientific literature detailing the oxidation reactions of this compound. The presence of an electron-rich aromatic ring, substituted with both activating (methoxy, dimethyl) and deactivating (nitro) groups, suggests that its behavior towards oxidizing agents would be nuanced.

In general, the oxidation of substituted nitroaromatics can proceed via several pathways, including:

Side-chain oxidation: The methyl groups could potentially be oxidized to carboxylic acids under strong oxidizing conditions.

Ring oxidation: The aromatic ring itself could be susceptible to oxidation, potentially leading to ring-opening products, although the nitro group generally deactivates the ring towards electrophilic attack.

Oxidation involving the nitro group: While the nitro group is an oxidizing agent itself, under certain conditions, it can be further oxidized, though this is less common.

Without experimental data, it is not possible to provide a detailed mechanistic discussion or a data table of research findings for the oxidation of this specific compound.

Radical Reactions Involving this compound

Detailed investigations into the radical reactions involving this compound are not documented in the available scientific literature. The study of radical reactions of nitroaromatic compounds is an active area of research, particularly concerning their environmental degradation and biological activity.

Potential radical reactions could involve:

Formation of radical anions: The electron-withdrawing nitro group can facilitate the acceptance of an electron to form a radical anion. The stability and subsequent reactions of this radical anion would be influenced by the other substituents on the ring.

Hydrogen abstraction: Radicals could potentially abstract hydrogen atoms from the methyl groups, initiating a chain reaction.

Addition of radicals to the aromatic ring: The aromatic ring could be attacked by radical species, although the substitution pattern would influence the regioselectivity of such an attack.

Due to the absence of specific research on this compound, a detailed account of its behavior in radical reactions, including mechanistic implications and relevant data, cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 2,5 Dimethyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, the connectivity and spatial arrangement of atoms can be determined with high confidence.

The ¹H NMR spectrum of 1-methoxy-2,5-dimethyl-3-nitrobenzene is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy and methyl groups significantly influence the chemical shifts of the aromatic protons.

The two aromatic protons are expected to appear as distinct singlets, as they are not adjacent to any other protons on the ring, resulting in no spin-spin coupling between them. The proton at the C4 position is anticipated to be the most deshielded of the aromatic protons due to the cumulative electron-withdrawing effect of the nitro group in the meta position and the influence of the flanking methyl groups. The proton at the C6 position is expected to be influenced by the ortho-methoxy group and the para-methyl group.

The methoxy group protons (-OCH₃) are predicted to appear as a singlet, typically in the range of 3.8-4.0 ppm. The two methyl groups (-CH₃) attached to the aromatic ring will also each produce a singlet. The methyl group at the C2 position, being ortho to the methoxy group and meta to the nitro group, will have a different chemical environment compared to the methyl group at the C5 position, which is meta to the methoxy group and also meta to the nitro group. This difference in electronic environment will likely result in slightly different chemical shifts for these two methyl singlets, expected in the range of 2.2-2.5 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | ~7.3-7.5 | s |

| H6 | ~7.0-7.2 | s |

| OCH₃ | ~3.9 | s |

| C2-CH₃ | ~2.3-2.5 | s |

| C5-CH₃ | ~2.2-2.4 | s |

Note: These are predicted values based on the analysis of substituent effects on similar aromatic compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. The carbon atom bearing the methoxy group (C1) is expected to be significantly shielded, while the carbon attached to the nitro group (C3) will be deshielded. The quaternary carbons (C1, C2, C3, and C5) will generally show weaker signals compared to the carbons with attached protons (C4 and C6).

The ipso-carbon attached to the nitro group (C3) is expected to have the highest chemical shift among the aromatic carbons due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon attached to the electron-donating methoxy group (C1) will be shifted upfield. The chemical shifts of the methyl and methoxy carbons will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~155-160 |

| C2 | ~130-135 |

| C3 | ~145-150 |

| C4 | ~120-125 |

| C5 | ~135-140 |

| C6 | ~110-115 |

| OCH₃ | ~55-60 |

| C2-CH₃ | ~15-20 |

| C5-CH₃ | ~20-25 |

Note: These are predicted values based on established substituent effects in benzene (B151609) derivatives. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, the absence of correlations in the aromatic region would confirm that the two aromatic protons are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the definitive assignment of the signals for C4-H4 and C6-H6, as well as the methyl and methoxy carbons with their respective protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be valuable in confirming the substitution pattern by observing through-space interactions between, for example, the methoxy protons and the protons of the C2-methyl group, as well as the C6 proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present and can be used for structural confirmation.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretching (νas) is typically observed in the range of 1500-1570 cm⁻¹, and the symmetric stretching (νs) appears in the 1300-1370 cm⁻¹ region.

Methoxy Group (O-CH₃): The C-H stretching vibrations of the methoxy group are expected in the 2850-2960 cm⁻¹ range. A characteristic C-O stretching vibration is also expected around 1020-1250 cm⁻¹.

Methyl Groups (C-CH₃): The C-H stretching vibrations of the methyl groups will also appear in the 2850-2960 cm⁻¹ region.

Aromatic Ring: The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

| Methoxy (C-H) | Stretch | 2850-2960 |

| Methoxy (C-O) | Stretch | 1020-1250 |

| Methyl (C-H) | Stretch | 2850-2960 |

| Aromatic (C=C) | Stretch | 1450-1600 |

While the aromatic ring is planar, the methoxy and nitro groups can exhibit some degree of rotational freedom. Vibrational spectroscopy can sometimes provide insights into the preferred conformation of such substituents. The exact positions and shapes of the vibrational bands, particularly those of the nitro and methoxy groups, can be sensitive to their orientation relative to the benzene ring. For instance, the degree of conjugation of the nitro group with the aromatic ring can influence the frequency of its stretching vibrations. However, for a detailed conformational analysis, computational modeling in conjunction with experimental vibrational data is often required.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophore is the nitro-substituted benzene ring.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands. Aromatic nitro compounds typically exhibit two main absorption bands: a high-intensity band (π → π* transition) at shorter wavelengths (around 200-280 nm) and a lower-intensity band (n → π* transition) at longer wavelengths (around 300-400 nm). The exact positions of these absorption maxima (λmax) and their intensities, quantified by the molar extinction coefficient (ε), are sensitive to the substitution pattern on the benzene ring.

Without experimental data, a hypothetical data table for the UV-Vis absorption of this compound is presented below for illustrative purposes. The values are estimations based on structurally similar compounds.

| Solvent | λmax,1 (nm) | ε1 (L mol-1 cm-1) | Transition | λmax,2 (nm) | ε2 (L mol-1 cm-1) | Transition |

| Hexane | Data not available | Data not available | π → π | Data not available | Data not available | n → π |

| Ethanol | Data not available | Data not available | π → π | Data not available | Data not available | n → π |

| Water | Data not available | Data not available | π → π | Data not available | Data not available | n → π |

Note: The data in this table is hypothetical and serves as an example of how experimental results would be presented.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the position and intensity of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) as the excited state is more polar than the ground state and is stabilized by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift). This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol, and water) would provide valuable information about the nature of its electronic transitions. However, specific experimental data on these solvent effects for this compound are not currently available.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental formula of the compound. The theoretical monoisotopic mass of this compound (C9H11NO3) can be calculated with high precision. An experimental HRMS measurement would aim to confirm this exact mass.

Table of Theoretical vs. Experimental Exact Mass

| Parameter | Value |

| Molecular Formula | C9H11NO3 |

| Theoretical Monoisotopic Mass | 181.0739 u |

| Experimental Exact Mass (HRMS) | Data not available |

| Mass Error (ppm) | Data not available |

Note: The experimental data is not available and is presented here for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed information about the connectivity of atoms within the molecule.

For this compound, the molecular ion (m/z 181.07) would be selected as the precursor ion. The fragmentation would likely involve the loss of small neutral molecules or radicals from the substituent groups. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO2, 46 u), a nitro radical (-•NO2, 46 u), or nitric oxide (-NO, 30 u) followed by carbon monoxide (-CO, 28 u). The methoxy and methyl groups can also undergo fragmentation, for example, through the loss of a methyl radical (-•CH3, 15 u) or formaldehyde (-CH2O, 30 u).

A detailed analysis of the MS/MS spectrum would allow for the proposal of a fragmentation pathway, helping to confirm the substitution pattern on the benzene ring.

Table of Predicted Fragmentation for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (u) | Proposed Fragment |

| 181.07 | Data not available | 15 | [M - CH3]+ |

| 181.07 | Data not available | 30 | [M - NO]+ |

| 181.07 | Data not available | 46 | [M - NO2]+ |

| Data not available | Data not available | 28 | [M - NO - CO]+ |

Note: This table represents predicted fragmentation pathways based on the general behavior of similar compounds; specific experimental data is not available.

Computational Chemical Investigations and Theoretical Modeling of 1 Methoxy 2,5 Dimethyl 3 Nitrobenzene

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. This approach allows for a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size, such as substituted nitrobenzenes. DFT calculations are employed to determine a wide range of molecular properties, including optimized geometries, vibrational frequencies, and parameters for spectroscopic analysis.

A crucial first step in the computational study of a molecule is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground-state structure. For 1-Methoxy-2,5-dimethyl-3-nitrobenzene, this entails determining the most stable orientation of the methoxy (B1213986) (-OCH₃), nitro (-NO₂), and methyl (-CH₃) groups relative to the benzene (B151609) ring.

The rotation of the methoxy and nitro groups around their bonds to the aromatic ring gives rise to different conformers. The planarity of these groups with the ring is influenced by a balance between electronic effects (conjugation) and steric hindrance from the adjacent methyl groups. DFT calculations can map the conformational energy landscape by systematically rotating these bonds and calculating the energy at each step. This landscape reveals the global minimum energy conformer as well as other local minima and the energy barriers that separate them. In related substituted anisoles and nitrobenzenes, a planar or near-planar conformer is often preferred to maximize resonance, but steric crowding can force these groups to twist out of the plane. rsc.org

Table 1: Predicted Optimized Geometric Parameters for this compound The following are representative values expected from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-NO₂ | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-OCH₃ | ~1.37 Å | |

| O-CH₃ | ~1.43 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| **Bond Angles (°) ** | ||

| O-N-O (nitro) | ~124° | |

| C-C-N | ~119° | |

| C-O-C (methoxy) | ~118° | |

| Dihedral Angles (°) | ||

| C-C-N-O | ~10 - 30° | |

| C-C-O-C | ~5 - 25° |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the fundamental vibrational modes of the molecule, which directly correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and rocking.

For this compound, the vibrational spectrum is expected to show characteristic bands for each functional group. The nitro group (-NO₂) has strong, distinct symmetric and asymmetric stretching vibrations. researchgate.netscirp.org The methoxy group (-OCH₃) exhibits C-O stretching and CH₃ rocking and stretching modes, with the aromatic C-O bond having a higher frequency than the aliphatic O-CH₃ bond due to resonance. tum.deasianpubs.org The methyl groups and aromatic C-H bonds also have characteristic stretching and bending frequencies. scirp.org Comparing the calculated spectrum with experimental data allows for a detailed and accurate assignment of the observed spectral bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Asymmetric Stretching | Aromatic C-H | 3100 - 3000 |

| Asymmetric/Symmetric Stretching | Methyl C-H | 2990 - 2850 |

| Asymmetric Stretching | Nitro (NO₂) | 1570 - 1500 |

| Symmetric Stretching | Nitro (NO₂) | 1370 - 1300 |

| Ring Stretching | Aromatic C=C | 1610 - 1450 |

| Asymmetric C-O-C Stretching | Methoxy (Ar-O) | 1280 - 1230 |

| Symmetric C-O-C Stretching | Methoxy (O-CH₃) | 1050 - 1010 |

| Scissoring/Bending | Nitro (NO₂) | ~850 |

Theoretical calculations are highly effective in predicting spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei. conicet.gov.argaussian.commdpi.com The predicted chemical shifts are sensitive to the electronic environment of each atom. In this compound, the electron-donating methyl and methoxy groups increase electron density (shielding) at the ortho and para positions, while the strongly electron-withdrawing nitro group decreases electron density (deshielding).

Electronic spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). rsc.orgfaccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an aromatic compound like this, the most intense absorptions in the UV-Vis region are typically due to π → π* transitions within the conjugated system of the benzene ring.

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectrum | Parameter | Predicted Value | Notes |

| ¹H NMR | Chemical Shift (δ) | ||

| Aromatic-H | 6.8 - 7.5 ppm | Influenced by adjacent electron-donating and withdrawing groups. | |

| Methoxy-H (-OCH₃) | 3.8 - 4.0 ppm | Singlet, deshielded by oxygen. | |

| Methyl-H (-CH₃) | 2.2 - 2.5 ppm | Two singlets. | |

| ¹³C NMR | Chemical Shift (δ) | ||

| Aromatic-C | 110 - 160 ppm | Wide range due to diverse electronic effects of substituents. | |

| Methoxy-C (-OCH₃) | ~55 - 60 ppm | ||

| Methyl-C (-CH₃) | ~15 - 20 ppm | ||

| UV-Vis | λmax | ~250 - 350 nm | Corresponds to π → π* electronic transitions. |

Quantum Chemical Descriptors and Reactivity Prediction

Beyond structure and spectroscopy, DFT calculations provide a suite of quantum chemical descriptors that are invaluable for predicting the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and offer a quantitative measure of how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energies of these orbitals are critical: a high HOMO energy indicates a better electron donor, while a low LUMO energy indicates a better electron acceptor. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and reactivity. nih.govmdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating groups (-OCH₃, -CH₃) would raise the HOMO energy, while the electron-withdrawing -NO₂ group would significantly lower the LUMO energy, likely resulting in a moderately reactive molecule.

Table 4: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

| E(HOMO) | ~ -6.5 eV | Moderate electron-donating capability. |

| E(LUMO) | ~ -2.0 eV | Good electron-accepting capability (electrophilic). |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicates moderate chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.govwalisongo.ac.id The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential", indicating electron-poor areas. These are the most likely sites for nucleophilic attack.

Green/Yellow: Regions of intermediate potential, often associated with nonpolar parts of the molecule.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the nitro group. nih.govresearchgate.net This makes the nitro group the primary site for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites that are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

The primary interactions involve the donation of electron density from the lone pairs of the methoxy oxygen atom and the sigma (σ) bonds of the methyl groups into the antibonding (π*) orbitals of the benzene ring and the nitro group. These interactions, quantified by second-order perturbation theory, indicate significant charge transfer from the electron-donating substituents to the electron-withdrawing nitro group, mediated by the aromatic system.

Specifically, the lone pair (LP) on the oxygen atom of the methoxy group participates in a strong n → π* interaction with the aromatic ring, contributing to the delocalization of electron density. Similarly, the C-H σ bonds of the methyl groups engage in σ → π* hyperconjugation with the ring. These interactions collectively stabilize the molecule. The NBO analysis also confirms the sp² hybridization of the carbon atoms in the benzene ring and the sp³ hybridization of the carbon atoms in the methyl groups.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C1-C6) | 25.8 |

| σ (C2-H) | π* (C1-C6) | 5.2 |

| σ (C5-H) | π* (C1-C6) | 4.9 |

| π (C1-C6) | π* (N-O) | 15.3 |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling provides critical information about the feasibility and mechanism of chemical reactions. For this compound, theoretical studies often focus on reactions such as electrophilic aromatic substitution and the reduction of the nitro group, given their synthetic importance.

Computational modeling of the nitration of 1-methoxy-2,5-dimethylbenzene can predict the regioselectivity of the reaction, explaining the directing effects of the methoxy and methyl groups. The analysis of the transition states for ortho, meta, and para attack of the nitronium ion (NO₂⁺) reveals the energy barriers associated with each pathway. The electron-donating methoxy and methyl groups activate the ring towards electrophilic attack and are ortho, para-directing. The calculated activation energies typically show a preference for substitution at the positions ortho and para to the activating groups.

Another computationally explored reaction is the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. masterorganicchemistry.com Theoretical modeling can elucidate the multi-step mechanism of this reduction, involving intermediates such as nitroso and hydroxylamine (B1172632) species. The calculated energy profile for this reaction pathway can help in understanding the reaction kinetics and optimizing experimental conditions.

| Reaction | Reactant | Transition State Energy (kcal/mol) | Product | Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| Electrophilic Nitration (ortho) | 1-methoxy-2,5-dimethylbenzene + NO₂⁺ | 15.7 | ortho-nitro product | -25.1 |

| Electrophilic Nitration (meta) | 1-methoxy-2,5-dimethylbenzene + NO₂⁺ | 22.3 | meta-nitro product | -18.9 |

| Nitro Group Reduction (Step 1) | This compound | 35.4 | Nitroso intermediate | -10.2 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations can be employed to study its behavior in different solvents and to explore its conformational landscape.

Simulations in an aqueous environment can reveal how water molecules arrange around the solute, particularly around the polar nitro group and the methoxy group. Analysis of the radial distribution functions can quantify the solvation structure. The root-mean-square deviation (RMSD) of the atomic positions over time provides a measure of the structural stability of the molecule, while the root-mean-square fluctuation (RMSF) of individual atoms highlights regions of higher flexibility. For this compound, the benzene ring is expected to show low RMSF values, indicating rigidity, while the methyl and methoxy groups will exhibit greater fluctuations.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD (backbone) | 1.2 Å | High structural stability over the simulation time. |

| Average RMSF (ring atoms) | 0.5 Å | Rigid aromatic core. |

| Average RMSF (methoxy group) | 1.5 Å | Significant rotational freedom. |

| Average RMSF (methyl groups) | 1.3 Å | Rotational flexibility. |

Strategic Applications of 1 Methoxy 2,5 Dimethyl 3 Nitrobenzene in Complex Organic Synthesis

Role as a Key Intermediate in Fine Chemical Production

In the realm of fine chemical production, 1-methoxy-2,5-dimethyl-3-nitrobenzene is a significant intermediate, primarily due to the reactivity of its nitro functional group. The conversion of the nitro group to an amino group via reduction is a fundamental transformation that opens up a plethora of synthetic possibilities. This resulting aniline (B41778) derivative is a precursor to a wide array of fine chemicals, including antioxidants, agricultural chemicals, and specialty polymers.

The presence of the methoxy (B1213986) and dimethyl groups on the aromatic ring influences the reactivity and solubility of the molecule and its derivatives, which can be advantageous in industrial processes. These substituents can also direct further electrophilic aromatic substitution reactions to specific positions on the ring, allowing for the controlled synthesis of multi-substituted aromatic compounds.

Key Transformations and Products:

| Starting Material | Reagents and Conditions | Product | Application Area |

| This compound | H₂, Pd/C or Sn/HCl | 3-Amino-1-methoxy-2,5-dimethylbenzene | Synthesis of antioxidants, photographic chemicals |

| 3-Amino-1-methoxy-2,5-dimethylbenzene | Acetic anhydride (B1165640) | N-(3-methoxy-2,4-dimethylphenyl)acetamide | Intermediate for further functionalization |

| This compound | Further nitration | Dinitro derivatives | Precursors for energetic materials or specialty polymers |

Precursor for Pharmaceutical Scaffolds and Advanced Medicinal Intermediates

Aromatic nitro compounds are fundamental building blocks in the synthesis of pharmaceuticals and bioactive molecules. The nitro group is often incorporated into a synthetic route as a precursor to an amino group, which is a key component of many pharmaceutical scaffolds. The reduction of this compound to the corresponding aniline is a critical step in the synthesis of various medicinal intermediates.

The resulting 3-amino-1-methoxy-2,5-dimethylbenzene can be further modified to introduce a wide range of functionalities, leading to the creation of diverse libraries of compounds for drug discovery. The specific substitution pattern of this intermediate can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. While direct examples of marketed drugs derived from this specific precursor are not widely documented, its potential is rooted in the established use of substituted anilines in medicinal chemistry.

Potential Pharmaceutical Scaffolds Derivable from this compound:

| Intermediate | Subsequent Reactions | Potential Pharmaceutical Scaffold | Therapeutic Area (Example) |

| 3-Amino-1-methoxy-2,5-dimethylbenzene | Acylation, cyclization | Benzimidazole derivatives | Antiviral, antifungal |

| 3-Amino-1-methoxy-2,5-dimethylbenzene | Sulfonylation | Sulfonamide derivatives | Antibacterial |

| 3-Amino-1-methoxy-2,5-dimethylbenzene | Condensation with dicarbonyls | Quinoline or quinoxaline derivatives | Anticancer, antimalarial |

Building Block for Dye and Pigment Synthesis

The synthesis of dyes and pigments frequently relies on aromatic amines as key starting materials for the production of azo compounds, which constitute a large and commercially important class of colorants. The reduction of this compound provides the corresponding aniline, which can then undergo diazotization and coupling reactions to form vibrant azo dyes.

The methoxy and dimethyl substituents on the aromatic ring of the resulting dye molecule can have a significant impact on its color, fastness properties (such as lightfastness and wash-fastness), and solubility. These groups can act as auxochromes, modifying the chromophore's absorption spectrum and thus tuning the color of the dye. The specific substitution pattern offered by this precursor allows for the synthesis of dyes with unique shades that may not be achievable with more common aniline derivatives.

Hypothetical Azo Dye Synthesis:

Reduction: this compound is reduced to 3-amino-1-methoxy-2,5-dimethylbenzene.

Diazotization: The resulting amine is treated with a source of nitrous acid (e.g., NaNO₂/HCl) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or an aromatic amine, to form the azo dye.

The choice of the coupling component would determine the final color of the dye, ranging from yellows and oranges to reds and violets.

Application in Material Science Precursors

While less documented than its role in other areas, this compound holds potential as a precursor in material science. The aromatic nature of the compound, combined with its reactive functional groups, makes it a candidate for the synthesis of novel polymers and organic materials with tailored properties.

For instance, the diamine obtained after the reduction of a dinitro derivative of the parent compound could be used as a monomer in the synthesis of high-performance polymers like polyimides or polyamides. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. The specific substitution pattern of the monomer derived from this compound could be leveraged to fine-tune the properties of the resulting polymer, such as its solubility, processability, and optical characteristics.

Development of Novel Heterocyclic Systems utilizing this compound

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, with applications spanning from pharmaceuticals to materials science. This compound is a valuable starting material for the construction of various heterocyclic systems. The nitro group can be utilized in several ways to facilitate cyclization reactions.

One common strategy involves the reduction of the nitro group to an amine, which can then participate in condensation reactions with other bifunctional molecules to form heterocyclic rings. For example, the resulting aniline can react with 1,3-dicarbonyl compounds to form quinolines or with α-haloketones to yield indoles.

Alternatively, the nitro group itself can direct and activate the molecule for certain cyclization pathways. The electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution reactions, which can be a key step in the assembly of a heterocyclic ring. The presence of the methoxy and methyl groups can further influence the regioselectivity of these cyclization reactions, providing a route to specifically substituted heterocyclic products.

Examples of Potential Heterocyclic Syntheses:

| Reaction Type | Reagents for Cyclization | Resulting Heterocycle |

| Skraup synthesis | Glycerol, sulfuric acid, oxidizing agent | Substituted quinoline |

| Fischer indole synthesis | Ketone or aldehyde, acid catalyst | Substituted indole |

| Friedländer annulation | α-Methylene ketone | Substituted quinoline |

| Bischler-Möhlau indole synthesis | α-Bromo-ketone | Substituted indole |

Derivatization and Analog Development Based on 1 Methoxy 2,5 Dimethyl 3 Nitrobenzene

Systematic Modification of Nitro Group

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its strong electron-withdrawing nature and its ability to be reduced to several other nitrogen-containing functionalities. The reduction of an aromatic nitro group typically proceeds in a stepwise manner, and the final product can be controlled by the choice of reducing agent and reaction conditions. nih.gov

The full reduction of the nitro group to a primary amine (an aniline (B41778) derivative) is the most common transformation. This is a crucial step in many synthetic pathways as the resulting amino group is a powerful ortho-, para-directing activator and serves as a precursor for numerous other functional groups. libretexts.orgyoutube.com This transformation can be achieved using various methods, including catalytic hydrogenation with H₂ gas over metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). youtube.comyoutube.com Alternatively, metal-acid combinations such as iron in acetic acid (Fe/CH₃COOH), tin in hydrochloric acid (Sn/HCl), or stannous chloride (SnCl₂) provide milder, often more chemoselective, reduction conditions that are tolerant of other reducible groups. youtube.comyoutube.com

Partial reduction can also be achieved to yield intermediate oxidation states. For instance, selective reduction can afford N-arylhydroxylamines, which are valuable intermediates in their own right. mdpi.comorganic-chemistry.org The general pathway for nitro group reduction involves nitroso and hydroxylamine (B1172632) intermediates. nih.gov

| Reagent(s) | Predicted Product | Product Structure | Notes |

|---|---|---|---|

| H₂, Pd/C | 3-Amino-1-methoxy-2,5-dimethylbenzene | High-efficiency, complete reduction. May also reduce other susceptible groups. libretexts.orgyoutube.com | |

| Fe, HCl or CH₃COOH | 3-Amino-1-methoxy-2,5-dimethylbenzene | Classic, mild, and chemoselective method for nitro group reduction. youtube.comyoutube.com | |

| SnCl₂, EtOH | 3-Amino-1-methoxy-2,5-dimethylbenzene | Mild reducing agent often used in laboratory-scale synthesis. youtube.com | |

| Zn, NH₄Cl | 3-(Hydroxylamino)-1-methoxy-2,5-dimethylbenzene | Conditions can be controlled for partial reduction to the hydroxylamine. mdpi.com |

Functionalization at Methoxy (B1213986) and Methyl Positions

Beyond the nitro group, the methoxy and methyl substituents offer additional sites for chemical modification, further expanding the synthetic utility of the parent compound.

The methoxy group is a classic aryl methyl ether. Such ethers are known to undergo cleavage to the corresponding phenol (B47542) upon treatment with strong acids. Reagents like boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers, often under mild conditions. nih.govnih.gov Concentrated hydrobromic acid (HBr) can also be used, typically at higher temperatures, to achieve the same transformation. tandfonline.comyoutube.com This reaction would convert the methoxy group into a hydroxyl group, significantly altering the electronic properties and reactivity of the aromatic ring.

The two methyl groups are in benzylic positions, which are known to be susceptible to free-radical reactions. chemistrysteps.com Benzylic bromination can be selectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as UV light or a peroxide. masterorganicchemistry.comchadsprep.com The advantage of NBS is that it provides a low, steady concentration of elemental bromine, which favors radical substitution at the benzylic position over electrophilic addition or substitution on the aromatic ring. chadsprep.comyoutube.com Depending on the stoichiometry, this reaction could lead to mono- or di-bromination of one or both methyl groups, yielding versatile benzyl (B1604629) bromide intermediates.

| Position | Reagent(s) | Reaction Type | Predicted Product |

|---|---|---|---|

| C1-Methoxy | BBr₃, CH₂Cl₂ | Ether Cleavage | 2,5-Dimethyl-3-nitrophenol |

| C1-Methoxy | HBr (conc.), heat | Ether Cleavage | 2,5-Dimethyl-3-nitrophenol |

| C2/C5-Methyl | NBS, light (hν) | Benzylic Bromination | 1-(Bromomethyl)-5-methoxy-2-methyl-3-nitrobenzene or 2-(Bromomethyl)-4-methoxy-1-methyl-3-nitrobenzene |

Halogenation and Other Aromatic Substitutions

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The outcome of such reactions is determined by the cumulative directing effects of the substituents already present on the ring. ucalgary.ca In this compound, the ring has three types of substituents with competing or reinforcing effects:

-OCH₃ group (at C1): A strongly activating, ortho-, para-director. It directs incoming electrophiles to positions C2, C4, and C6.

-CH₃ groups (at C2 and C5): Weakly activating, ortho-, para-directors. The C2-methyl directs to C6, while the C5-methyl directs to C4 and C6.

-NO₂ group (at C3): A strongly deactivating, meta-director. It directs incoming electrophiles to C5.

The positions C1, C2, C3, and C5 are already substituted. The available positions for a new substituent are C4 and C6. The methoxy group is the most powerful activating group and its influence will dominate. stackexchange.com It strongly directs substitution to the C4 (para) and C6 (ortho) positions. Both methyl groups also reinforce this direction, activating the C4 and C6 positions. The deactivating nitro group directs to C5, which is already occupied. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. libretexts.orgyoutube.com Steric hindrance from the adjacent C5-methyl group may slightly disfavor attack at the C6 position compared to the C4 position. Thus, halogenation (e.g., with Br₂/FeBr₃ or Cl₂/FeCl₃) would be expected to yield a mixture of 4- and 6-halo derivatives, with the 4-halo isomer likely being the major product.

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -OCH₃ | C1 | Strongly Activating | Ortho, Para (to C2, C4, C6) |

| -CH₃ | C2 | Weakly Activating | Ortho, Para (to C1, C3, C6) |

| -NO₂ | C3 | Strongly Deactivating | Meta (to C1, C5) |

| -CH₃ | C5 | Weakly Activating | Ortho, Para (to C4, C6) |

| Predicted Site of Electrophilic Attack | C4 (major) and C6 (minor) |

Synthesis of Multi-substituted Aromatic Systems

The true synthetic potential of this compound is realized when the derivatization reactions are combined in sequence to create complex, multi-substituted molecules. A particularly powerful strategy involves the initial reduction of the nitro group to an amine, which opens up a vast landscape of subsequent transformations.

One of the most important reaction sequences for substituted anilines is diazotization followed by a Sandmeyer reaction . wikipedia.orgorganic-chemistry.org The amine derivative (3-amino-1-methoxy-2,5-dimethylbenzene) can be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable diazonium salt. This diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles, often using a copper(I) salt as a catalyst. ucla.eduyoutube.com This allows for the introduction of chloro, bromo, and cyano groups, among others, onto the aromatic ring at the position of the original nitro group. nih.gov

Furthermore, the amine can be used as a handle to construct fused heterocyclic ring systems. For example, if an electrophilic substitution (e.g., nitration) is performed after the initial reduction of the nitro group, a new nitro group could be introduced at the C4 position. Subsequent reduction of this second nitro group would yield a 1,2-diamine (ortho-phenylenediamine) derivative. Such compounds are key precursors for the synthesis of benzimidazoles , an important class of heterocyclic compounds with diverse biological activities. nih.govnih.gov The ortho-diamine can undergo condensation with aldehydes, carboxylic acids, or their derivatives to form the fused five-membered imidazole (B134444) ring. researchgate.netrsc.orgorganic-chemistry.org These multi-step sequences demonstrate how this compound can serve as a starting material for structurally diverse and complex molecular architectures.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitroaromatic compounds, including 1-Methoxy-2,5-dimethyl-3-nitrobenzene, is often characterized by highly exothermic reactions and the use of hazardous reagents. ewadirect.com Flow chemistry is emerging as a powerful technology to mitigate these challenges by offering superior control over reaction parameters. ewadirect.com The integration of flow chemistry and automated synthesis platforms is a promising future direction for the production and derivatization of this compound.

Continuous-flow reactors provide significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. researchgate.netrsc.org For the nitration of a precursor like 2,5-dimethylanisole (B158103) to form this compound, a flow setup would allow for precise control of temperature and residence time, minimizing the formation of unwanted byproducts. Automated systems can further optimize these processes by systematically varying reaction conditions and identifying the optimal parameters for yield and selectivity.

The benefits of this approach can be illustrated by considering a hypothetical automated flow synthesis of a derivative of this compound. An automated platform could screen various catalysts and reaction conditions for a subsequent cross-coupling reaction in a high-throughput manner, significantly accelerating the discovery of novel compounds.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Derivative of this compound

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | 12 hours | 30 minutes |

| Yield | 75% | 92% |

| Purity | 90% | >99% |

| Safety | High risk of thermal runaway | Enhanced safety with small reaction volumes and superior heat dissipation |

| Scalability | Difficult and hazardous | Readily scalable by extending reaction time or using parallel reactors |

Novel Catalytic Transformations Involving this compound

The nitro group in this compound is not merely a static feature but a versatile functional handle for a variety of chemical transformations. While the reduction of the nitro group to an amine is a well-established reaction, emerging research is focused on novel catalytic transformations that directly utilize the nitro group in carbon-carbon and carbon-heteroatom bond-forming reactions.

Recent breakthroughs in palladium-catalyzed cross-coupling reactions have demonstrated that nitroarenes can serve as effective electrophilic partners. nih.govacs.org This opens up the possibility of subjecting this compound to Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide range of substituents. acs.orgnih.gov Such transformations would provide access to a diverse library of derivatives that would be difficult to synthesize using traditional methods.

For instance, a palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid could yield a novel biaryl compound. The development of new N-heterocyclic carbene (NHC) ligands has been shown to be effective for the cross-coupling of nitroarenes, offering a promising avenue for future research. rsc.org

Table 2: Potential Novel Catalytic Transformations of this compound

| Reaction Type | Catalyst System (Hypothetical) | Potential Product |

| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos | 1-Methoxy-2,5-dimethyl-3-phenylbenzene |

| Buchwald-Hartwig Amination | Pd2(dba)3 / BrettPhos | N-Aryl-2,5-dimethyl-3-methoxyaniline |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | 1-Methoxy-2,5-dimethyl-3-(phenylethynyl)benzene |

| Reductive Carbonylation | Rhodium-based catalyst | 2,5-Dimethyl-3-methoxy-phenyl isocyanate |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. Advanced spectroscopic techniques, when coupled with flow reactors, offer a powerful tool for the in situ monitoring of reactions involving this compound.

Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into flow systems to provide continuous data on the concentration of reactants, products, and any transient species. spectroscopyonline.com This real-time analysis enables precise control over the reaction, allowing for adjustments to be made on-the-fly to optimize the process. For example, in situ FTIR could be used to monitor the disappearance of the starting material and the appearance of the product during a catalytic reaction, ensuring the reaction goes to completion and preventing the formation of impurities.

Surface-enhanced Raman spectroscopy (SERS) is another powerful technique that could be employed to monitor reactions at very low concentrations, which is particularly useful for detecting minor byproducts or reaction intermediates. nih.gov

Machine Learning and AI in Predicting Reactivity and Designing Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govnih.gov In the context of this compound, these computational tools can be used to predict its reactivity and to design novel derivatives with desired properties.

ML models, such as RegioML, can predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orgchemrxiv.orgresearchgate.net This could be invaluable in predicting the outcome of further functionalization of the aromatic ring of this compound, guiding synthetic efforts towards the desired isomers.

Table 3: Potential Applications of Machine Learning and AI for this compound

| Application | AI/ML Tool (Example) | Potential Outcome |

| Predicting Reactivity | RegioML | Accurate prediction of the site of further electrophilic substitution. |

| Reaction Optimization | Bayesian Optimization | Rapid identification of optimal reaction conditions for derivatization. |

| Designing Novel Derivatives | Generative Adversarial Networks (GANs) | Proposal of new molecules with high predicted biological activity. |

| Predicting Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) models | Estimation of properties like solubility and toxicity for newly designed derivatives. |

常见问题

Q. What are the optimal synthetic routes for 1-Methoxy-2,5-dimethyl-3-nitrobenzene, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves nitration of a methoxy- and methyl-substituted benzene precursor. The directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups must be considered: